Diisopropyl fluorophosphate

Catalog No.
S530901
CAS No.
55-91-4
M.F
C6H14FO3P
M. Wt
184.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl fluorophosphate

CAS Number

55-91-4

Product Name

Diisopropyl fluorophosphate

IUPAC Name

2-[fluoro(propan-2-yloxy)phosphoryl]oxypropane

Molecular Formula

C6H14FO3P

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C6H14FO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3

InChI Key

MUCZHBLJLSDCSD-UHFFFAOYSA-N

SMILES

CC(C)OP(=O)(OC(C)C)F

solubility

Solubility in water @ 25 °C: 1.54% wt/wt; sol in vegetable oils; not very sol in mineral oils
Sol in ether
SOL IN ALCOHOL
Soluble in organic solvents, fuel and lubricants.
6.78e+00 g/L

Synonyms

Bis(1-methylethyl) Phosphorofluoridate, DFP, Di isopropylphosphorofluoridate, Di-isopropylphosphorofluoridate, Diisopropylfluorophosphate, Diisopropylphosphofluoridate, Dyflos, Floropryl, Fluorostigmine, Fluostigmine, Isoflurophate

Canonical SMILES

CC(C)OP(=O)(OC(C)C)F

The exact mass of the compound Diisopropyl fluorophosphate is 184.0665 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15400 mg/l (at 25 °c)0.08 msolubility in water @ 25 °c: 1.54% wt/wt; sol in vegetable oils; not very sol in mineral oilssol in ethersol in alcoholsoluble in organic solvents, fuel and lubricants.6.78e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727370. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Organofluorophosphonates. It belongs to the ontological category of dialkyl phosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibition of Acetylcholinesterase (AChE):

One of the primary applications of DFP in research has been its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for normal nervous system function. AChE breaks down the neurotransmitter acetylcholine (ACh) after it transmits signals between nerve cells. DFP binds irreversibly to AChE, preventing it from breaking down ACh, leading to an accumulation of ACh and overstimulation of the nervous system. This property has been used to study the mechanisms of nerve impulse transmission and the effects of AChE inhibition. Source: Li et al., 2013:

Model for Nerve Agent Research:

Due to its similarities to nerve agents like sarin and soman, DFP has been used as a model compound in nerve agent research. Studying the effects of DFP on animals has helped scientists understand the mechanisms of nerve agent poisoning and develop antidotes. However, it's important to note that DFP's effects differ in some aspects from true nerve agents, and safer alternatives like paraoxon are now preferred for this purpose. Source: Shih et al., 2005:

Diisopropyl fluorophosphate is a colorless liquid with the chemical formula C${6}$H${14}$FOP. It is classified as a phosphonofluoridate and is known for its high toxicity, particularly as an inhibitor of serine proteases. This compound is structurally related to other organophosphates and is often associated with chemical warfare agents due to its neurotoxic effects . It is moisture-sensitive and can hydrolyze in the presence of water, leading to the formation of diisopropyl phosphate as the primary degradation product .

DFP acts as an irreversible inhibitor of acetylcholinesterase, an enzyme responsible for acetylcholine breakdown in the nervous system []. Acetylcholine is a neurotransmitter essential for proper nerve impulse transmission. By inhibiting acetylcholinesterase, DFP leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation and various neurological effects [].

Diisopropyl fluorophosphate primarily undergoes hydrolysis when exposed to moisture, which follows first- or second-order kinetics depending on the conditions . The hydrolysis reaction can be accelerated by various catalysts, including transition metal complexes such as copper(II)-dipicolylamine, which enhance the degradation kinetics of diisopropyl fluorophosphate . Additionally, studies have shown that coordination cage hosts can stabilize diisopropyl fluorophosphate in aqueous environments while also catalyzing its hydrolysis under certain conditions .

Diisopropyl fluorophosphate exhibits potent neurotoxic effects by irreversibly inhibiting acetylcholinesterase, an enzyme critical for neurotransmitter regulation. Exposure can lead to symptoms such as severe polyneuritis, ataxia, muscle twitching, and in extreme cases, flaccid paralysis . The neurotoxic effects may manifest days after exposure and can lead to long-term recovery periods of several years . The compound is also noted for its potential ocular side effects, including cataract formation and various allergic reactions upon contact with skin or eyes .

The synthesis of diisopropyl fluorophosphate typically involves the reaction of diisopropyl phosphite with a fluorinating agent such as potassium fluoride in the presence of a chlorinating agent like 1,3-dichloro-5,5-dimethylhydantoin. This one-pot method allows for high-purity production but may result in impurities if not carefully controlled . The reaction process generally yields diisopropyl chlorophosphate as an intermediate before producing the final fluorophosphate product.

Diisopropyl fluorophosphate has applications in various fields:

  • Research: It serves as a model compound for studying the mechanisms of organophosphorus toxicity and enzyme inhibition.
  • Pesticides: Its properties make it useful in developing organophosphorus insecticides.
  • Chemical Warfare Simulant: Due to its structural similarity to nerve agents, it is often used in training and research related to chemical warfare agents .

Research has explored the interactions of diisopropyl fluorophosphate with various catalysts and host molecules. For instance, studies have demonstrated that transition metal complexes can significantly enhance the hydrolysis rate of diisopropyl fluorophosphate. Additionally, coordination cages have been shown to protect the reactive P–F bond from hydrolysis while stabilizing the compound in solution .

Diisopropyl fluorophosphate shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeApplicationToxicity Level
Diisopropyl fluorophosphatePhosphonofluoridateResearch, pesticidesHigh
IsoflurophatePhosphonofluoridateTreatment of glaucomaModerate
Methyl parathionOrganophosphateInsecticideVery High
MalathionOrganophosphateInsecticideModerate

Uniqueness: Diisopropyl fluorophosphate is particularly noted for its irreversible inhibition of acetylcholinesterase and its use as a surrogate for nerve agents in research settings. Unlike some other compounds listed above, it has specific applications related to chemical warfare simulation.

Traditional synthetic approaches to diisopropyl fluorophosphate production have historically relied on the chlorophosphate fluorination pathway, representing the foundational methodology for organofluorophosphate synthesis [1] [2]. This conventional route involves the initial formation of diisopropyl chlorophosphate as an intermediate, followed by halogen exchange with fluorinating agents [1] [3].

The process begins with the reaction of diisopropyl phosphite with chlorinating agents under controlled conditions. Phosphorus trichloride serves as the primary chlorinating reagent, converting the phosphite precursor to the corresponding chlorophosphate intermediate [4] [5]. The chlorination step typically requires elevated temperatures ranging from 60 to 100 degrees Celsius and reaction times extending from 4 to 8 hours [1] [2].

Subsequent fluorination employs various fluorinating agents, with sodium fluoride being the most commonly utilized reagent in industrial applications [4]. The halogen exchange reaction proceeds through nucleophilic substitution mechanisms, wherein fluoride ions displace chloride from the phosphorus center [1] [2]. However, this traditional approach encounters significant limitations in terms of reaction completion and product purity.

The chlorophosphate fluorination route exhibits inherent inefficiencies, with many reactions proceeding slowly and failing to achieve complete conversion [1] [3]. These incomplete reactions result in the presence of unreacted starting materials as impurities in the final product [1] [2]. Additionally, the elevated temperatures required for the fluorination step can lead to thermal degradation of the desired product, further compromising yield and purity [1] [7].

Temperature control represents a critical factor in traditional chlorophosphate fluorination processes. Excessive heating can induce decomposition reactions, while insufficient temperatures result in incomplete halogen exchange [1] [3]. The narrow operational window between effective fluorination and thermal degradation necessitates precise temperature management throughout the reaction sequence [2] [7].

Industrial implementation of traditional chlorophosphate fluorination faces additional challenges related to equipment requirements and safety considerations. The corrosive nature of both chlorinating and fluorinating reagents demands specialized materials for reactor construction and associated process equipment [8]. Furthermore, the handling of toxic intermediates and products requires comprehensive safety protocols and specialized containment systems [7] [9].

Modern One-Pot Synthesis Optimization

Contemporary advances in diisopropyl fluorophosphate synthesis have focused on the development of efficient one-pot methodologies that eliminate the need for intermediate isolation and purification [1] [3]. The most significant breakthrough in this area involves the direct conversion of diisopropyl phosphite to the desired fluorophosphate using a combination of potassium fluoride and 1,3-dichloro-5,5-dimethylhydantoin as reagents [1] [2].

This modern one-pot approach represents a substantial improvement over traditional methods, offering enhanced yields, improved purity, and reduced reaction times [1] [3]. The process utilizes potassium fluoride (8.17 grams, 140.9 millimoles) combined with 1,3-dichloro-5,5-dimethylhydantoin in acetonitrile as the reaction medium [1] [2]. The reaction proceeds at room temperature, eliminating the thermal stress associated with conventional high-temperature processes [1] [10].

The mechanistic pathway involves the formation of diisopropyl chlorophosphate in situ through reaction with the dichlorohydantoin reagent [1] [3]. This intermediate undergoes rapid fluorination by potassium fluoride, converting directly to diisopropyl fluorophosphate without requiring isolation of the chlorophosphate precursor [1] [2]. The entire transformation occurs within a single reaction vessel over a period of 1.5 hours [1] [10].

Optimization studies have demonstrated that the one-pot methodology achieves remarkable yields of 68 percent with product purities exceeding 99 percent as determined by proton and phosphorus-31 nuclear magnetic resonance spectroscopy [1] [3]. These results represent substantial improvements compared to traditional multi-step approaches, which typically yield 30 to 50 percent with purities ranging from 85 to 95 percent [1] [2].

The reaction stoichiometry has been carefully optimized to maximize product formation while minimizing side reactions [1] [3]. Diisopropyl phosphite (18 grams, 108 millimoles) is added to the potassium fluoride and dichlorohydantoin mixture in acetonitrile (100 milliliters) in a single addition [1] [2]. The reaction mixture is stirred for 30 minutes to ensure complete conversion before workup procedures [1] [10].

Solvent selection plays a crucial role in the success of the one-pot synthesis [1] [3]. Acetonitrile serves as an optimal medium due to its ability to dissolve both organic and inorganic reactants while maintaining chemical inertness toward the fluorination reaction [1] [2]. The polar aprotic nature of acetonitrile facilitates efficient ion solvation, promoting the nucleophilic fluorination process [11] [12].

The one-pot methodology eliminates several operational challenges associated with traditional synthetic routes [1] [3]. By avoiding intermediate isolation, the process reduces exposure to air and moisture, which can lead to hydrolytic degradation of sensitive intermediates [1] [7]. Additionally, the simplified procedure reduces the number of handling steps, thereby minimizing material losses and contamination risks [1] [2].

Synthesis MethodYield (%)Purity (%)Reaction TimeTemperature (°C)
Traditional Chlorophosphate Fluorination30-5085-954-8 hours80-120
One-Pot Synthesis (KF/Dichlorohydantoin)68991.5 hoursRoom temperature
Phosphite Direct Fluorination45-6090-952-6 hours50-80
Industrial Two-Step Process50-6585-926-12 hours60-100

Purification Techniques and Yield Maximization

Purification of diisopropyl fluorophosphate requires specialized techniques due to the compound's volatility, thermal sensitivity, and susceptibility to hydrolytic degradation [1] [7]. Vacuum distillation emerges as the preferred purification method for achieving high-purity product suitable for research and industrial applications [1] [3].

The vacuum distillation process operates at reduced pressures to minimize thermal stress on the product [1] [2]. Diisopropyl fluorophosphate distills at 63 degrees Celsius under 8 millimeters of mercury pressure, conditions that prevent thermal decomposition while enabling effective separation from reaction byproducts [1] [10]. Alternative distillation conditions employ 62 degrees Celsius at 9 millimeters of mercury pressure, providing similar purification efficiency [13] [14].

Fractional distillation represents an enhanced approach for achieving superior product purity [1] [3]. This technique employs multiple theoretical plates to achieve precise separation of diisopropyl fluorophosphate from structurally similar impurities [15] [16]. The fractional distillation process typically achieves yield recoveries of 80 to 90 percent with purities ranging from 95 to 98 percent [16] [9].

Pre-distillation purification steps significantly improve the efficiency of the overall purification process [1] [2]. Filtration through diatomaceous earth removes suspended particulates and high-molecular-weight impurities before distillation [1] [10]. This preliminary treatment prevents contamination of the distillation apparatus and improves the quality of the distilled product [1] [3].

The filtering process employs both coarse diatomaceous earth filtration followed by fine membrane filtration through 0.45-micrometer polytetrafluoroethylene filters [1] [2]. This dual-filtration approach ensures removal of both particulate matter and colloidal impurities that could otherwise compromise product quality [1] [10]. The filtered crude product exhibits enhanced thermal stability during subsequent distillation procedures [1] [3].

Yield maximization strategies focus on minimizing material losses during purification procedures [1] [7]. Careful temperature control during distillation prevents thermal degradation that would reduce overall yield [1] [2]. The distillation apparatus requires thorough drying and purging with inert gas to prevent hydrolytic losses during the purification process [1] [10].

Recovery of product from distillation residues represents an important consideration for industrial-scale operations [8] [17]. Secondary distillation of concentrated residues can recover additional product, improving overall process economics [15] [16]. However, these secondary fractions typically require additional purification steps to achieve specification-grade purity [9] [17].

Purification TechniqueYield Recovery (%)Purity Achieved (%)Industrial Applicability
Vacuum Distillation85-9599+High
Fractional Distillation80-9095-98High
Crystallization70-8085-95Medium
Chromatographic Purification75-8595-99Low
Filtration through Diatomaceous Earth90-9585-90High

Alternative purification approaches include crystallization techniques, though these are less commonly employed due to the liquid nature of diisopropyl fluorophosphate at ambient conditions [13] [18]. Chromatographic purification methods achieve excellent purity but are impractical for large-scale industrial applications due to cost and throughput limitations [19] [20].

Large-Scale Manufacturing Challenges

Industrial-scale production of diisopropyl fluorophosphate presents numerous technical and operational challenges that significantly impact manufacturing feasibility and economics [8]. The compound's inherent toxicity, chemical instability, and aggressive chemical properties create complex requirements for large-scale synthesis and handling [7] [9].

Thermal management represents one of the most critical challenges in large-scale production [1] [8]. The fluorination reactions are typically exothermic, requiring efficient heat removal to prevent temperature excursions that could lead to thermal degradation or hazardous conditions [21] [22]. Industrial reactors must incorporate sophisticated cooling systems capable of managing heat generation rates that scale with reactor volume [8] [23].

Heat transfer limitations become particularly pronounced in large-scale operations where the surface-area-to-volume ratio decreases with increasing reactor size [8] [21]. This scaling challenge necessitates the use of specialized reactor designs incorporating internal cooling coils, external heat exchangers, or other advanced heat management technologies [22] [24]. The investment in such specialized equipment significantly increases capital costs for industrial facilities [8] [25].

Equipment compatibility and materials of construction present additional challenges for large-scale manufacturing [8]. The corrosive nature of fluorinating agents and the acidic byproducts generated during synthesis require specialized materials resistant to chemical attack [9] [21]. Stainless steel, fluoropolymer-lined vessels, and other exotic materials are often necessary, substantially increasing equipment costs compared to conventional chemical processing equipment [8] [24].

Safety considerations for large-scale operations encompass both worker protection and environmental containment [7] [8]. The extreme toxicity of diisopropyl fluorophosphate requires automated handling systems to minimize human exposure [9] [23]. Sophisticated ventilation systems, emergency response protocols, and specialized personal protective equipment are mandatory for safe operations [8] [21].

Environmental compliance adds another layer of complexity to industrial production [8] [23]. Waste streams containing fluorinated compounds require specialized treatment before disposal, increasing operational costs and complexity [9] [21]. Air emissions must be carefully controlled to prevent environmental contamination, necessitating advanced scrubbing and containment systems [8] [24].

Moisture control presents ongoing operational challenges throughout the manufacturing process [1] [7]. Diisopropyl fluorophosphate undergoes rapid hydrolysis in the presence of water, forming diisopropylphosphate and hydrogen fluoride [1] [2]. Large-scale operations must maintain anhydrous conditions throughout synthesis, purification, and storage operations [7] [8].

The storage stability of diisopropyl fluorophosphate creates additional complications for industrial operations [1] [7]. Extended storage at elevated temperatures leads to significant degradation, requiring refrigerated storage facilities and inventory management systems [1] [2]. The need for temperature-controlled storage increases operational costs and limits the flexibility of manufacturing operations [7] [9].

Challenge CategoryImpact on ProductionMitigation Strategies
Thermal StabilityReduced yield and purityTemperature control, inert atmosphere
Moisture SensitivityProduct instabilityAnhydrous conditions, proper storage
Handling SafetyIncreased operational costsAutomated systems, protective equipment
Scale-Up LimitationsLimited batch sizesImproved heat transfer, modular design
Equipment RequirementsHigh capital investmentSpecialized materials, regular maintenance
Waste ManagementEnvironmental compliance costsTreatment systems, recycling protocols

Quality control and analytical testing requirements for large-scale production add operational complexity and cost [8] [9]. The toxic nature of the product limits sampling and testing procedures, requiring specialized analytical facilities and trained personnel [7] [21]. Automated analytical systems may be necessary to ensure consistent product quality while maintaining worker safety [8] [23].

Storage stability studies demonstrate the critical importance of proper storage conditions for maintaining product quality [1] [7]. Commercial diisopropyl fluorophosphate stored at 4 degrees Celsius shows significant degradation after 393 days, while storage at minus 10 degrees Celsius or lower maintains product integrity [1] [2]. These storage requirements necessitate refrigerated warehousing facilities and temperature monitoring systems [7] [8].

Storage ConditionDegradation LevelPurity Retention (%)Primary Degradation Product
4°C (Commercial)Significant75-85Diisopropylphosphate
4°C (Synthesized)Minor95-98Diisopropylphosphate
-10°C (Commercial)Minor90-95Diisopropylphosphate
-10°C (Synthesized)None98-99Diisopropylphosphate
-80°C (Both)None99+None detected

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Isofluorphate appears as oily liquid. Clear, colorless or faintly yellow liquid. This material is used as a research tool in neuroscience for its ability to inhibit cholinesterase (by phosphorylation) on an acute/sub-acute basis and to produce a delayed neuropathy. An insecticide. Used in Germany as a basis for "nerve gases". (EPA, 1998)
Clear colorless or slightly yellow liquid; [HSDB] Clear colorless liquid; [MSDSonline]
Liquid

Color/Form

Liquid
CLEAR, COLORLESS OR FAINTLY YELLOW LIQUID
Oily liquid

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

184.06645946 g/mol

Monoisotopic Mass

184.06645946 g/mol

Boiling Point

144 °F at 9 mmHg (EPA, 1998)
62 °C @ 9 mm Hg; 46 °C @ 5 mm Hg; 183 °C @ 760 mm Hg (by extrapolation)

Heavy Atom Count

11

Vapor Density

6.4 (Air= 1)

Density

1.055 (EPA, 1998) - Denser than water; will sink
1.055

LogP

1.17
1.17 (LogP)
1.4

Odor

Very weak fruity odor

Decomposition

When heated to decomposition it emits toxic fumes of /Fluoride and Phosporous Oxide/
Forms hydrogen fluoride in presence of moisture; decomp in water @ pH about 2.5
DFP yields phosphate as a result of decomposition with sulfuric acid.

Appearance

Clear Colorless to Light Yellow Oil

Melting Point

-116 °F (EPA, 1998)
-82 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

12UHW9R67N

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in the eye to treat certain types of glaucoma and other eye conditions, such as accommodative esotropia.

Therapeutic Uses

Cholinesterase Inhibitors; Miotics; Parasympathomimetics; Protease Inhibitors
OCCASIONALLY BY PHYSICIANS (OPHTHALMOLOGISTS) FOR TREATMENT OF GLAUCOMA.
IT IS USED TOPICALLY IN TREATMENT OF PRIMARY OPEN-ANGLE GLAUCOMA, BUT ONLY WHEN SHORT-ACTING MIOTICS HAVE FAILED. ... ALSO USED IN TREATMENT OF APHAKIC GLAUCOMA & ACCOMMODATIVE ESOTROPIA. WITHIN A DAY INTRAOCULAR TENSION DROPS, & ... MAY REMAIN DEPRESSED FOR A ... WK. MIOSIS LASTS 2 TO 4 WK.
IRREVERSIBLE ANTICHOLINESTERASE ... ISOFLUROPHATE ... /IS/ ONLY OF HISTORICAL INTEREST IN TREATMENT OF MYASTHENIA GRAVIS ... UNSATISFACTORY BECAUSE OF ... TOXICITY.
For more Therapeutic Uses (Complete) data for DIISOPROPYL FLUOROPHOSPHATE (10 total), please visit the HSDB record page.

Pharmacology

Isoflurophate is used as ocular drops in the treatment of chronic glaucoma. Isoflurophate is an organophosphorus compound that acts as an irreversible cholinesterase inhibitor. As such, it displays parasympathomimetic effects. Isoflurophate is used in the eye to treat certain types of glaucoma and other eye conditions, such as accommodative esotropia. They may also be used in the diagnosis of certain eye conditions, such as accommodative esotropia. Isoflurophate damages the acetylcholinesterase enzyme and is therefore irreversible, however, pralidoxime can displace organophosphates such as isoflurophate from acetylcholinesterase, but only if administered before isoflurophate damages (alkylates) the enzyme.

MeSH Pharmacological Classification

Cholinesterase Inhibitors

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EB - Parasympathomimetics
S01EB07 - Fluostigmine

Mechanism of Action

The mechanism of isoflurophate's action involves the irreversible inhibition of cholinesterase.
Passive avoidance retention and cortical (3)H-quinuclidinyl benzilate (QNB) binding were exam in rats that were chronically treated with isofluorophate. Retention of a passive avoidance response was significantly lower when compared to vehicle-treated controls. Passive avoidance retention decr from 93% in control animals to 68% in DFP-treated rats. QNB binding studies revealed the density of muscarinic receptors in cortical homogenates was significantly reduced from 0.95 +/- 0.04 pmol/mg protein in controls to 0.72 +/- 0.04 pmol/mg protein in DFP-treated rats. Based on data that DFP causes a redn in cholinergic receptors, this study supports the hypothesis that central cholinergic receptors are assoc with mechanisms involved in memory storage.
The organophosphorus inhibitors, such as DFP, serve as true hemisubstrates, since the resultant conjugate with the active center serine phosphorylated or phosphonylated is extremely stable. ... If the alkyl groups in the phosphorylated enzyme are ethyl or methyl, a significant degree of spontaneous regeneration of active enzyme requires several hours. Secondary (as in DFP) or tertiary alkyl groups enhance the stability of the phosphorylated enzyme, & significant regeneration of active enzyme is not observed. Hence, the return of acetylcholinesterase activity depends on synthesis of new enzyme.
The characteristic pharmacological effects of the anticholinesterase agents are due primarily to the prevention of hydrolysis of acetylcholine by acetylcholinesterase at sites of cholinergic transmission. The transmitter thus accumulates, & the action of acetylcholine that is liberated by cholinergic impulses that leak from the nerve ending is enhanced. With most of the organophosphorus agents, such as DFP, virtually all the acute effects of moderate doses are attributable to this action. For example, the characteristic miosis that follows local application of DFP to the eye is not observed after chronic postganglionic denervation of the eye because there is no effective source of endogenous acetylcholine.
Rats were treated with DFP using 1 or 2 mg/kg acutely, or with 1 mg/kg daily for 4, 14 or 28 days. Tremors, chewing movements and hind-limb abduction induced by DFP incr in a steeply dose-dependent manner. Tremor occurred in a complex spectrum of slow to intense fast types. Except for chewing, tolerance developed for these parameters, but at different rates. After acute treatment striatal dopamine (DA) and dihydroxyphenylacetic acid (DOPAC) levels were altered and the DOPAC/DA ratios were consistently incr within about the first 2 hr, suggesting an incr turnover of DA. It is suggested that the changes in DA metab arose secondarily to an elevation of brain acetylcholine following cholinesterase inhibition. A prolonged change in the levels or turnover of DA could be responsible for incr of postsynaptic DA receptor density previously found, which might then partly mediate the behavioral tolerance to DFP.
For more Mechanism of Action (Complete) data for DIISOPROPYL FLUOROPHOSPHATE (10 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Vapor Pressure

0.579 mmHg at 68 °F (EPA, 1998)
0.57 [mmHg]
0.579 mm Hg @ 20 °C

Pictograms

Acute Toxic

Acute Toxic

Other CAS

55-91-4

Absorption Distribution and Excretion

WHEN SMALL AMOUNTS (0.1 MG/KG) OF DFP WERE ADMIN TO GUINEA PIGS, DFP WAS PREFERENTIALLY BOUND BY SERUM & BY THE LUNGS. ADMIN OF LARGE AMOUNTS (3-6 MG/KG) PRODUCED UNIFORM BODY DISTRIBUTION & ACCUMULATION IN KIDNEYS & LIVER. DFP WAS CONVERTED IN PART TO DIISOPROPYL PHOSPHATE (DP). BOTH DFP & DP WERE EXCRETED MAINLY IN THE URINE. SOME APPEARED IN BILE.
TRANSPLACENTAL PASSAGE OF MORE POLAR INSECTICIDES, DFP ... HAS BEEN INFERRED FROM FETAL CHOLINESTERASE INHIBITION.
... Its high lipid solubility, low molecular weight, and volatility facilitate inhalation and transdermal absorption. DFP also readily penetrates the central nervous system.
The effects of skin metabolism on percutaneous penetration of drugs with high lipophilicity were studied in vitro using rat skin pretreated with and without an esterase inhibitor, isoflurophate (diisopropylphosphofluoridate; DFP). Without diisopropylphosphofluoridate, about 96% of the total penetrated amount appeared as metabolized p-hydroxybenzoic acid in the receptor fluid after application of butylparaben, whereas about 30% penetrated as intact form after application of propylparaben. On the other hand, metabolized p-hydroxybenzoic acid was not detected in the receptor fluid under pretreatment with DFP. DFP significantly decreased the total amount that penetrated after application of butylparaben, but it did not significantly affect that of propylparaben. It was concluded that skin metabolism directly affected the total amount that penetrated in the case of highly lipophilic drugs, and that the higher the metabolic rate to hydrophilic drugs, the greater the amount that penetrated the skin.

Metabolism Metabolites

HEN EGG-WHITE LYSOZYME WAS ALLOWED TO REACT WITH AN EXCESS OF DFP @ 25 °C & AT PH VALUES RANGING FROM 9.5 TO 11.0. ANALYSIS INDICATED THAT ALKYLPHOSPHORYLATION OF TYROSYL HYDROXYL GROUPS HAD OCCURRED & ... SOME OTHER AMINO ACID RESIDUES HAD ALSO BEEN PHOSPHORYLATED. SIMILAR RESULTS ... OBTAINED WITH STEM BROMELAIN, TAKA-AMYLASE A, & PAPAIN.
... DIISOPROPYL FLUOROPHOSPHONATE, UNDERGOES DEFLUORINATION IN BOTH MAMMALS & BACTERIA.
DFP is rapidly metabolized to diisopropylphosphate & is excreted, mainly in the urine. Less than 1% is eliminated by bile & lung within the first 2 hr.
WHEN SMALL AMOUNTS (0.1 MG/KG) OF DFP WERE ADMIN TO GUINEA PIGS, DFP WAS ... CONVERTED IN PART TO DIISOPROPYL PHOSPHATE (DP) ... DFP WAS DEGRADED BY PSEUDOMONAS MELOPHTHORA BUT NO METABOLITES WERE IDENTIFIED. BLUEGILL (LEPOMIS MACROCHIRUS RAFINESQUE) & CHANNEL CATFISH (ICTALURUS PUNCTALUS WALBAUM) CONVERTED DFP TO DIISOPROPYL PHOSPHATE.
An enzyme in Escherichia coli hydrolyzes isofluorophate. A superficially similar but distinctly different enzyme is found in squid nerve. The results of this study suggest that while several tissues of the squid contain only this second kind of DFP hydrolyzing enzyme, termed squid type DFPase, many other sources incl E coli contain a mixt of squid type DFPase (the name not strictly indicative of source) and the other DFP hydrolyzing enzyme, now termed Mazur type DFPase.

Wikipedia

Diisopropyl_fluorophosphate
Carglumic_acid

Drug Warnings

... Should be used cautiously in patients with bronchial asthma, bradycardia, or hypotension. An increase in blood pressure may occur occasionally due to a nicotinic effect on sympathetic ganglia.
Because of their cataractogenic properties & other toxicity, /diisopropyl fluorophosphate/ should be reserved for patients refractory to short-acting miotics, epinephrine, beta-blocking drugs, & possibly, carbonic anhydrase inhibitors. /Long-acting miotics, including floropryl/

Biological Half Life

Following iv injection of tritium-labeled DFP, the concn in arterial serum declined in two exponential phases with t1/2 of about 7 & 200 minutes, respectively, reflecting, first, fast accumulation of the compound & its metabolites in the tissue &, second, elimination.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepared by the action of phosphorus trichloride on isopropanol, chlorinating the resulting intermediate, and converting diisopropyl chlorophosphate by means of sodium fluoride: Hardy, Kosolapoff, US patent 2,409,039 (1946); see also Edgewood Arsenal, Chemical Warfare Service Tdmr 832 (April 1944); British patent 601,210 (1948).

General Manufacturing Information

Phosphorofluoridic acid, bis(1-methylethyl) ester: ACTIVE
Rarely used nowadays & not in agriculture.

Analytic Laboratory Methods

AOAC Method 970.52. Multiresidue method for organophosphorus pesticides. Residues are measured by glc and identified by combinations of gas, thin layer, or paper chromatography.
A thin-film colorimetric technique for detecting and measuring vapors of diisopropyl fluorophosphate. ... The basic concept of using a minature spectrometer to monitor the color of the film with non-volatile colormetric reagents is corroborated.

Clinical Laboratory Methods

/SRP:/ Serum cholinesterase determinations should be conducted.

Storage Conditions

... MUST BE STORED IN ITS SEALED ORIGINAL CONTAINERS, IN WELL-AIRED, FRESH & DRY STOREHOUSES OR IN SHADED & POSSIBLY WELL-AIRED PLACES. IT IS RECOMMENDED THAT THE PRODUCT'S TEMP ... NOT EXCEED 25-30 °C, & KEEP ... AWAY FROM SOURCES OF HEAT, FREE FLAMES OR SPARK-GENERATING EQUIPMENT. CONTAINERS MUST BE STACKED IN SUCH A WAY AS TO PERMIT FREE CIRCULATION OF AIR ... AT BOTTOM & INSIDE OF PILES. STORAGE AREAS MUST BE LOCATED AT SUITABLE DISTANCE FROM INHABITED BUILDINGS, ANIMAL SHELTERS, & FOOD STORES; MOREOVER, THEY MUST BE INACCESSIBLE TO UNAUTHORIZED PERSONS, CHILDREN, & DOMESTIC ANIMALS. /DIMETHOATE/

Interactions

IN SOME CASES ANOTHER PARASYMPATHOMIMETIC AGENT SUCH AS CARBACHOL ... MAY ENHANCE THE EFFECT OF ISOFLUROPHATE. HOWEVER, ACTION OF ISOFLUROPHATE IS INHIBITED BY PRIOR INSTILLATION OF PHYSOSTIGMINE.
Phenyl methyl sulfonyl fluoride (PMSF) was able to protect hens from delayed neurotoxicity when given 4 hr before 1.7 mg/kg sc DFP. However, PMSF was ineffective at preventing paralysis when given later than 4 hr before DFP admin. These results support the notion that PMSF acts at the same site as the organophosphorus esters.
Using the hot-plate test in mice di-isopropylfluorophosphate potentiates the antinociceptive activity of alfentanil but has no effect on the activity of morphine or fentanyl.
Skin penetration of the alkyl phophates, diisopropyl fluorophosphate (DFP) and N,N-dimethylamino-o-ethylcyanophosphate (Tabun), was investigated, in vitro and in vivo, in guinea pigs and rats. As a basis for the development of skin barrier creams (formulations), a series of polyethylene glycols was chosen. For some formulations a short-time inhibition of Tabun-penetration in vitro was found, which could not be verified in vivo. In vivo all formulations gave an enhancement of penetration. Mixed with Tabum (10:1) polyethylene glycol 400 strongly diminished the penetration of the former substance.
For more Interactions (Complete) data for DIISOPROPYL FLUOROPHOSPHATE (7 total), please visit the HSDB record page.

Stability Shelf Life

ANHYDROUS CMPD OR OIL SOLUTIONS ARE STABLE IN GLASS CONTAINERS AT ROOM TEMPERATURES.

Dates

Last modified: 08-15-2023
1: Hadjiconstantinou M, Hubble JP, Wemlinger TA, Neff NH. Enhanced MPTP neurotoxicity after treatment with isoflurophate or cholinergic agonists. J Pharmacol Exp Ther. 1994 Aug;270(2):639-44. PubMed PMID: 7915317.
2: Michalek H, Meneguz A, Bisso GM. Mechanisms of recovery of brain acetylcholinesterase in rats during chronic intoxication by isoflurophate. Arch Toxicol Suppl. 1982;5:116-9. PubMed PMID: 6954889.
3: Meneguz A, Bisso GM, Michalek H. Regional differences in brain-soluble acetylcholinesterase and its molecular forms after acute poisoning by isoflurophate in rats. Clin Toxicol. 1981 Dec;18(12):1443-51. PubMed PMID: 7333079.
4: Bunke A, Bito LZ. Gradual increase in the sensitivity of extraocular muscles to acetylcholine during topical treatment of rabbit eyes with isoflurophate. Am J Ophthalmol. 1981 Aug;92(2):259-67. PubMed PMID: 7270643.
5: Ryan JA, McGaughran WR, Lindemann CJ, Zacchei AG. Separation and spectral properties of diisopropylphosphate, the major decomposition product of isoflurophate. J Pharm Sci. 1979 Sep;68(9):1194-5. PubMed PMID: 501553.
6: Wilensky JG, Dettbarn WD, Rosenberg P, De Roetth A Jr. Effect of ocular instillation of echothiophate iodide and isoflurophate on cholinesterase activity of various rabbit tissues. Am J Ophthalmol. 1967 Sep;64(3):398-404. PubMed PMID: 6036299.
7: Bedrossian EH, Krewson WE 3rd. Isoflurophate versus glasses in evaluating the accommodative element in esotropia. Arch Ophthalmol. 1966 Aug;76(2):186-8. PubMed PMID: 5945171.
8: WHEELER MC. ISOFLUROPHATE (DFP) IN THE HANDLING OF ESOTROPIA. Arch Ophthalmol. 1964 Mar;71:298-302. PubMed PMID: 14100750.
9: PONASSI A, MORRA L, BOCCACCIO P, GURRERI G, TIRELLI G. [CLINICAL STUDY OF EFFECTIVE SURVIVAL OF ERYTHROCYTES BY MEANS OF LABELLED ISOFLUROPHATE]. Haematologica. 1964;49:605-30. Italian. PubMed PMID: 14250005.
10: SLOAN LL, SEARS ML, JABLONSKI MD. Convergence-accommodation relationships. Description of a simple clinical test and its application to the evaluation of isoflurophate (DFP) therapy. Arch Ophthalmol. 1960 Feb;63:283-306. PubMed PMID: 13831681.
11: DAVIS B. Clinical experience with isoflurophate as an aid in orthoptic treatment. Am Orthopt J. 1960;10:108-12. PubMed PMID: 13814426.
12: SAETEREN T, ROE O. [Treatment of glaucoma simplex with isoflurophate (DFP)]. Tidsskr Nor Laegeforen. 1959 Feb 15;79(4):197-200. Norwegian. PubMed PMID: 13647528.
13: USE OF isoflurophate in strabismus. J Am Med Assoc. 1957 Jun 22;164(8):875. PubMed PMID: 13428564.
14: JANES RG, CALKINS JP. Effect of certain drugs on the iris vessels; the action of isoflurophate and homatropine on the rat's eye. AMA Arch Ophthalmol. 1957 Mar;57(3):414-7. PubMed PMID: 13410225.

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